2-Fluoro-8-methyl-1H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-8-methyl-1H-purin-6-amine is a fluorinated purine derivative. Purines are a group of heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA.
Preparation Methods
The synthesis of 2-Fluoro-8-methyl-1H-purin-6-amine typically involves the fluorination of purine derivatives. One common method is the Balz-Schiemann reaction, which involves the diazotization of 2-aminopurine followed by fluorodediazoniation in aqueous fluoroboric acid . This method can yield various fluorinated purine derivatives, including this compound. Industrial production methods may involve optimizing reaction conditions to improve yields and purity, such as protecting the purine N-9 position to simplify purification .
Chemical Reactions Analysis
2-Fluoro-8-methyl-1H-purin-6-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom at the 2-position can be displaced by nucleophiles, such as amines, under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Substitution Reactions: The compound can undergo substitution reactions with alkyl and aryl amides using Buchwald palladium-catalyzed conditions.
Common reagents used in these reactions include palladium catalysts, cesium carbonate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Fluoro-8-methyl-1H-purin-6-amine has several scientific research applications:
Biomedical Research: Fluorinated purines are used as synthetic intermediates in medicinal chemistry and chemical biology studies. They can serve as tools for in vivo imaging by positron emission tomography (PET) when labeled with fluorine-18.
Pharmaceutical Testing: The compound is used as a reference standard in pharmaceutical testing to ensure accurate results.
Life Sciences: It is utilized in various life science research applications, including DNA extraction and detection kits.
Mechanism of Action
The mechanism of action of 2-Fluoro-8-methyl-1H-purin-6-amine involves its interaction with molecular targets and pathways in biological systems. Fluorinated purines can exhibit diverse biological activities due to their ability to interact with nucleic acids and proteins. The incorporation of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets, leading to its use in drug design and development .
Comparison with Similar Compounds
2-Fluoro-8-methyl-1H-purin-6-amine can be compared with other fluorinated purines, such as:
2-Fluoropurine: Similar in structure but lacks the methyl group at the 8-position.
8-Fluoropurine: Similar in structure but lacks the fluorine atom at the 2-position.
2,6-Difluoropurine: Contains two fluorine atoms at the 2- and 6-positions, offering different physicochemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological and physicochemical properties compared to other fluorinated purines.
Properties
Molecular Formula |
C6H6FN5 |
---|---|
Molecular Weight |
167.14 g/mol |
IUPAC Name |
2-fluoro-8-methyl-7H-purin-6-amine |
InChI |
InChI=1S/C6H6FN5/c1-2-9-3-4(8)11-6(7)12-5(3)10-2/h1H3,(H3,8,9,10,11,12) |
InChI Key |
CRVNOVGUCKJTIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC(=NC(=C2N1)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.